molecular formula C3HCl2N B1608935 2,3-Dichloroacrylonitrile CAS No. 22410-58-8

2,3-Dichloroacrylonitrile

Cat. No.: B1608935
CAS No.: 22410-58-8
M. Wt: 121.95 g/mol
InChI Key: NDWDVOQVCRKCDJ-IWQZZHSRSA-N
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Description

2,3-Dichloroacrylonitrile is an organic compound with the molecular formula C3HCl2N. It is a colorless to light yellow liquid with a boiling point of 50-52°C at 50 mmHg . This compound is known for its reactivity and is used in various chemical synthesis processes.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dichloroacrylonitrile involves its reactivity as an electrophile. It can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine atoms, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

2,3-Dichloroacrylonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

(Z)-2,3-dichloroprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N/c4-1-3(5)2-6/h1H/b3-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWDVOQVCRKCDJ-IWQZZHSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C#N)\Cl)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22410-58-8
Record name Acrylonitrile, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dichloroacrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloroacrylonitrile
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2,3-Dichloroacrylonitrile
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2,3-Dichloroacrylonitrile
Reactant of Route 4
2,3-Dichloroacrylonitrile
Reactant of Route 5
2,3-Dichloroacrylonitrile
Reactant of Route 6
2,3-Dichloroacrylonitrile

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